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Compound of Interest

Compound Name: 1-Fluoro-2-nitrobenzene

Cat. No.: B144259 Get Quote

o-Fluoronitrobenzene (2-Fluoronitrobenzene) is a pivotal organofluorine compound that serves

as a cornerstone intermediate in the synthesis of a wide array of high-value chemicals. Its

unique electronic structure, characterized by the ortho-positioning of two powerful electron-

withdrawing groups—a nitro group (-NO₂) and a fluorine atom (-F)—renders the aromatic ring

highly activated towards specific chemical transformations. This guide offers an in-depth

exploration of the physical and chemical properties of o-fluoronitrobenzene, providing

researchers, scientists, and drug development professionals with the technical insights and

practical methodologies required to effectively utilize this versatile reagent. We will delve into its

spectroscopic signature, explore the nuances of its chemical reactivity with a focus on

nucleophilic aromatic substitution, and provide actionable experimental protocols for its key

transformations.

PART 1: Fundamental Physicochemical and
Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is a prerequisite for its

successful application in synthesis and process development. This section details the key

physical constants and provides an analysis of the spectroscopic data for o-fluoronitrobenzene.

Physical and Chemical Identity
o-Fluoronitrobenzene is a clear, yellow liquid under standard conditions. Its core identifiers and

physical properties are summarized for quick reference.
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Property Value Reference(s)

Chemical Name 1-Fluoro-2-nitrobenzene [1]

Synonyms
o-Nitrofluorobenzene, 2-

Fluoronitrobenzene
[1]

CAS Number 1493-27-2 [1]

Molecular Formula C₆H₄FNO₂ [1]

Molecular Weight 141.10 g/mol [1]

Appearance Clear yellow liquid [1]

Melting Point -9 to -6 °C [1]

Boiling Point 116 °C at 22 mmHg [1]

Density 1.338 g/mL at 25 °C [1]

Refractive Index (n²⁰/D) 1.532 [1]

Solubility Immiscible in water [1]

Spectroscopic Characterization: The Molecular
Fingerprint
Spectroscopic analysis is crucial for confirming the identity and purity of o-fluoronitrobenzene.

The following is an interpretation of its characteristic spectral data.

The NMR spectra of o-fluoronitrobenzene are distinguished by the coupling between the

protons/carbons and the fluorine atom.

¹H NMR (300 MHz, CCl₄): The spectrum displays a complex multiplet system due to spin-

spin coupling. The proton ortho to the nitro group (H6) is the most deshielded. Key shifts and

couplings are:

δ 8.03 (ddd, 1H, H6)

δ 7.66 (m, 1H, H4)
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δ 7.33 (m, 1H, H3)

δ 7.31 (m, 1H, H5)

Significant J-couplings include J(H-F) and J(H-H) interactions, which are critical for

structural confirmation.[2]

¹³C NMR (DMSO-d₆): The carbon spectrum is characterized by large C-F coupling constants.

The carbon attached to the fluorine (C1) and the carbon attached to the nitro group (C2)

show distinct shifts and coupling patterns that confirm the ortho substitution.[3]

The IR spectrum provides clear evidence of the key functional groups.

Caption: Key IR absorption bands for o-Fluoronitrobenzene.

Nitro Group (-NO₂): Strong, characteristic absorption bands for the asymmetric and

symmetric stretching vibrations of the N-O bond are observed around 1530-1550 cm⁻¹ and

1350-1360 cm⁻¹, respectively.[4]

Carbon-Fluorine Bond (C-F): A strong absorption band corresponding to the C-F stretch is

typically found in the 1250-1300 cm⁻¹ region.[5]

Aromatic Ring: Peaks for the C=C in-ring stretching vibrations appear around 1600 cm⁻¹ and

1480 cm⁻¹.[4]

Electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern useful for

identification.

Molecular Ion (M⁺): The molecular ion peak is observed at m/z 141, corresponding to the

molecular weight of the compound.[6]

Key Fragments:

m/z 95: This prominent peak results from the loss of the nitro group (•NO₂, 46 Da), forming

a fluorophenyl cation.[6]

m/z 111: This fragment arises from the loss of nitric oxide (•NO, 30 Da).[6]
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m/z 75: Corresponds to the loss of both the nitro group and HF, leading to a benzyne

radical cation.[6]

PART 2: Chemical Reactivity and Synthetic Utility
The synthetic power of o-fluoronitrobenzene stems from the orchestrated electronic effects of

its substituents, which dictate its reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): The
Cornerstone Reaction
The primary utility of o-fluoronitrobenzene is as a substrate for nucleophilic aromatic

substitution (SNAr). The strong electron-withdrawing nature of the nitro group, through both

inductive (-I) and resonance (-M) effects, significantly depletes the electron density of the

aromatic ring, making it susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition (Rate-Determining)

Step 2: Elimination of Leaving Group

o-Fluoronitrobenzene + Nu⁻ Meisenheimer Complex
(Resonance Stabilized)

Slow Substituted Product + F⁻Fast

Click to download full resolution via product page

Caption: The two-step mechanism of SNAr on o-Fluoronitrobenzene.

Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing the

fluorine (C1), breaking the aromaticity and forming a resonance-stabilized anionic

intermediate known as a Meisenheimer complex. The negative charge is delocalized onto

the electronegative oxygen atoms of the nitro group, stabilizing the intermediate.[7][8]
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Elimination: The leaving group (fluoride, F⁻) is expelled, and the aromaticity of the ring is

restored to yield the final product. This step is typically fast.[8]

Causality Behind Reactivity:

Fluorine as a Leaving Group: While fluoride is a poor leaving group in Sₙ1/Sₙ2 reactions, it is

highly effective in SNAr. This is because the rate-determining step is the initial nucleophilic

attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon

atom highly electrophilic and accelerating the attack.[9]

Ortho vs. Para vs. Meta Reactivity: The nitro group activates the ortho and para positions to

nucleophilic attack far more than the meta position.

Ortho/Para: The negative charge of the Meisenheimer complex can be delocalized directly

onto the nitro group through resonance, providing significant stabilization.

Meta: In meta-attack, the negative charge cannot be delocalized onto the nitro group via

resonance, resulting in a much less stable intermediate and a significantly slower reaction

rate.[10]

Ortho vs. Para: The rate of reaction for o-fluoronitrobenzene is often higher than that of its

p-isomer. This is attributed to the powerful inductive effect (-I) of the nitro group, which is

distance-dependent and thus strongest at the adjacent ortho position, further enhancing

the electrophilicity of the reaction center.[7]

Reduction of the Nitro Group: Gateway to Fluoroanilines
A second crucial transformation is the reduction of the nitro group to an amine, yielding o-

fluoroaniline. This product is a highly valuable building block for the synthesis of

pharmaceuticals and agrochemicals.[11][12]

o-Fluoronitrobenzene Reducing Agent
(e.g., H₂/Pd-C or Fe/HCl) o-Fluoroaniline

Click to download full resolution via product page

Caption: General workflow for the reduction of o-Fluoronitrobenzene.
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Commonly employed methods include:

Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as Palladium on Carbon

(Pd/C) offers a clean and high-yielding route.

Metal-Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of

an acid (e.g., HCl) are also effective and often used in industrial settings.

PART 3: Experimental Protocols and Applications
This section provides actionable, step-by-step protocols for the key transformations of o-

fluoronitrobenzene and discusses the applications of its derivatives.

Protocol 1: Nucleophilic Aromatic Substitution with an
Amine
This protocol describes a representative SNAr reaction between o-fluoronitrobenzene and a

secondary amine, pyrrolidine.

Reaction: Synthesis of 1-(2-nitrophenyl)pyrrolidine

Materials:

o-Fluoronitrobenzene (1.0 eq)

Pyrrolidine (1.2 eq)

Potassium Carbonate (K₂CO₃, 2.0 eq)

Dimethylformamide (DMF)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add o-fluoronitrobenzene (1.0 eq) and anhydrous DMF.

Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the

dropwise addition of pyrrolidine (1.2 eq).

Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin

Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel

containing water.

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Washing: Combine the organic layers and wash with brine to remove residual DMF and

salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel to yield the

pure 1-(2-nitrophenyl)pyrrolidine.

Protocol 2: Reduction to o-Fluoroaniline via Catalytic
Hydrogenation
This protocol details the high-efficiency reduction of the nitro group.

Materials:

o-Fluoronitrobenzene (1.0 eq)

10% Palladium on Carbon (Pd/C, ~5 mol%)

Methanol or Ethanol

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
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Diatomaceous earth (e.g., Celite®)

Procedure:

Vessel Preparation: In a reaction vessel suitable for hydrogenation, dissolve o-

fluoronitrobenzene (1.0 eq) in methanol.

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10%

Pd/C to the solution.

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a

hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to

ensure an H₂ atmosphere.

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by

TLC. The reaction is typically complete within 3-6 hours.

Filtration: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with

an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the

Pd/C catalyst.

Catalyst Wash: Wash the filter cake with a small amount of methanol to ensure complete

recovery of the product.

Concentration: Combine the filtrate and washings and remove the solvent under reduced

pressure to yield crude o-fluoroaniline, which can be further purified by distillation if

necessary.

Applications in Drug Development and Agrochemicals
The primary value of o-fluoronitrobenzene lies in its role as a precursor to o-fluoroaniline. The

introduction of a fluorine atom into bioactive molecules can significantly enhance their

pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[11]

[12] o-Fluoroaniline is a key building block in the synthesis of:

Pharmaceuticals: It is incorporated into the structures of various active pharmaceutical

ingredients (APIs), including anticancer, anti-inflammatory, and central nervous system
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(CNS)-active drugs.[12]

Agrochemicals: It serves as an intermediate for modern fungicides and herbicides, where the

fluorine substituent contributes to the potency and environmental profile of the final product.

[11]

PART 4: Safety and Handling
o-Fluoronitrobenzene is a hazardous chemical and must be handled with appropriate safety

precautions.

GHS Hazard Classification:

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

Acute Toxicity, Dermal (Category 2/3): Fatal or toxic in contact with skin.[1][13]

Skin/Eye Irritation (Category 2): Causes skin and serious eye irritation.[1]

Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated

exposure.[13]

Handling and Storage:

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles with side shields or a face shield, and a lab coat.

Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of

vapors.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and strong bases.

Conclusion
o-Fluoronitrobenzene is a strategically important chemical intermediate whose value is defined

by the precise arrangement of its functional groups. Its activated aromatic system, particularly

amenable to nucleophilic aromatic substitution, and the straightforward conversion of its nitro
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group to an amine, make it an indispensable tool for synthetic chemists. By understanding its

physical properties, spectroscopic signatures, and chemical reactivity, researchers can

leverage o-fluoronitrobenzene to construct complex molecular architectures for the

development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b144259#physical-and-chemical-properties-of-o-fluoronitrobenzene
https://www.benchchem.com/product/b144259#physical-and-chemical-properties-of-o-fluoronitrobenzene
https://www.benchchem.com/product/b144259#physical-and-chemical-properties-of-o-fluoronitrobenzene
https://www.benchchem.com/product/b144259#physical-and-chemical-properties-of-o-fluoronitrobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144259?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

